Cyclopenta[c]pyrazole

Antimicrobial activity Staphylococcus aureus Escherichia coli

Cyclopenta[c]pyrazole (CAS 250-39-5, molecular formula C₆H₄N₂, MW 104.11 g/mol) is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclopentane ring at the [c] face. This scaffold belongs to the broader class of fused azoles, which are recognized as privileged structures in drug discovery.

Molecular Formula C6H4N2
Molecular Weight 104.11 g/mol
CAS No. 250-39-5
Cat. No. B14746371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[c]pyrazole
CAS250-39-5
Molecular FormulaC6H4N2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESC1=CC2=NN=CC2=C1
InChIInChI=1S/C6H4N2/c1-2-5-4-7-8-6(5)3-1/h1-4H
InChIKeyPZAYJNNTMOGLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta[c]pyrazole (CAS 250-39-5): Fused Heterocyclic Scaffold for Procurement in Medicinal Chemistry and Chemical Biology


Cyclopenta[c]pyrazole (CAS 250-39-5, molecular formula C₆H₄N₂, MW 104.11 g/mol) is a bicyclic heteroaromatic compound featuring a pyrazole ring fused to a cyclopentane ring at the [c] face. This scaffold belongs to the broader class of fused azoles, which are recognized as privileged structures in drug discovery [1]. Its physicochemical properties—a density of 1.3 ± 0.1 g/cm³ and a boiling point of 233.2 ± 23.0 °C at 760 mmHg—make it suitable for standard laboratory handling and downstream derivatization . The compound serves as a versatile intermediate for the synthesis of biologically active molecules, including GPR109a partial agonists, CB2 receptor ligands, and antimitotic agents.

Cyclopenta[c]pyrazole Procurement: Why Simple Pyrazole or Indazole Substitution Cannot Replicate Fused-Ring Performance


The cyclopentane annulation in cyclopenta[c]pyrazole is not merely a structural embellishment; it fundamentally alters ring strain, conformational preferences, π-electron distribution, and lipophilicity relative to unfused pyrazoles or benzofused indazoles [1]. These physicochemical differences translate into distinct target-binding profiles. For instance, the tetrahydrocyclopenta[c]pyrazole core in MK-0354 enables partial agonism at GPR109a with biased signaling that uncouples antilipolytic efficacy from vasodilatory flushing—a pharmacological separation that niacin (the endogenous full agonist) cannot achieve [2]. Similarly, in the cannabinoid receptor space, dihydrothienocyclopenta[c]pyrazole-based ligands achieve up to 485-fold CB2/CB1 selectivity, a profile that simple monocyclic pyrazole analogs do not replicate [3]. Generic substitution of the cyclopenta[c]pyrazole scaffold with an indazole, tetrahydroindazole, or monocyclic pyrazole without empirical validation of target engagement, selectivity, and functional bias therefore carries a high risk of lost activity or altered pharmacological profiles.

Cyclopenta[c]pyrazole: Quantified Differentiation Evidence Versus Closest Analogs


Antimicrobial Activity: Cyclopenta[c]pyrazole vs. Cyclopenta[d]isoxazole Head-to-Head Comparison

In a direct head-to-head study by Pantyukhin et al., 3-aryl- and 3-arylmethyl-substituted cyclopenta[c]pyrazoles and cyclopenta[d]isoxazoles were synthesized via a common diketone intermediate and tested against S. aureus and E. coli [1]. Both heterocyclic classes exhibited weak inhibitory activity, with the p-NO₂-substituted diketone precursor being the most active compound (MIC 125 μg/mL). Notably, the cyclopenta[c]pyrazole derivatives and their cyclopenta[d]isoxazole counterparts showed comparable, weak antimicrobial profiles, indicating that the heteroatom substitution (N–N vs. N–O in the azole ring) in this fused scaffold does not dramatically alter antibacterial potency under the tested conditions. This data point defines a baseline: the cyclopenta[c]pyrazole scaffold is equipotent to the isoxazole analog in antibacterial assays, meaning selection between the two for antimicrobial screening should be driven by synthetic accessibility, downstream derivatization potential, or orthogonal biological targets rather than intrinsic antimicrobial superiority.

Antimicrobial activity Staphylococcus aureus Escherichia coli MIC cyclopenta[d]isoxazole

CB2 Receptor Selectivity: Dihydrothienocyclopenta[c]pyrazole vs. CB1 Baseline—Up to 485-Fold Selectivity Window

Pinna et al. reported a series of dihydrothienocyclopenta[c]pyrazole-3-carboxamide derivatives evaluated for CB1 and CB2 receptor binding affinity [1]. The lead compound 6a (6-methyl-1-(1,4-dichlorophenyl)-N-piperidinyl-1,4-dihydrothieno[2′,3′-4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide) displayed a Ki of 2.30 nM at CB2 and 440 nM at CB1, yielding a CB2/CB1 selectivity ratio of approximately 191-fold. Subsequent SAR exploration generated analogs 6b, 6d, 6e, 6k, 6l, 6m, 6s, and 6t with CB2 Ki values in the 1.1–7.2 nM range and selectivity ratios spanning 1.3- to 485-fold. This level of selectivity exceeds that of many monocyclic pyrazole-based CB2 ligands and positions the dihydrothienocyclopenta[c]pyrazole scaffold as a preferred chemotype for programs requiring CB2-biased pharmacology. The cyclopenta[c]pyrazole ring fusion is essential to this selectivity profile: the rigidified tricyclic architecture restricts conformational freedom and optimizes the spatial orientation of key pharmacophoric elements for CB2 binding pocket complementarity.

CB2 receptor CB1 receptor selectivity cannabinoid dihydrothienocyclopentapyrazole

GPR109a Biased Partial Agonism: Cyclopenta[c]pyrazole-Derived MK-0354 vs. Nicotinic Acid—Functional Uncoupling of Antilipolysis from Vasodilation

Semple et al. discovered and profiled MK-0354 (3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole), a GPR109a partial agonist built on the tetrahydrocyclopenta[c]pyrazole core [1]. In murine models, MK-0354 retained the plasma free fatty acid (FFA)-lowering effects characteristic of GPR109a agonism (antilipolytic activity) but did not induce vasodilation—the hallmark flushing side effect of nicotinic acid—even at the maximum feasible dose. Furthermore, pre-administration of MK-0354 blocked nicotinic acid-induced flushing but not PGD₂-induced flushing, confirming a GPR109a-mediated mechanism. BindingDB records indicate an IC₅₀ of 1,200 nM for displacement of [³H]nicotinic acid from mouse GPR109a [2], and an EC₅₀ of 1,080 nM for agonist activity in cAMP accumulation assays [3], consistent with its partial agonist profile. This functional bias—retention of antilipolytic efficacy with elimination of vasodilatory flushing—represents a procurement-relevant differentiation: the tetrahydrocyclopenta[c]pyrazole scaffold uniquely enables biased signaling at GPR109a that the endogenous full agonist nicotinic acid cannot recapitulate.

GPR109a biased agonism MK-0354 antilipolytic vasodilation dyslipidemia

Synthesis Yield and Diastereoselectivity: Carreira Domino Method for Cyclopenta[c]pyrazole Construction—Quantified Efficiency

Sandmeier, Sievertsen, and Carreira (ETH Zürich) disclosed a domino sequence for the stereoselective synthesis of cyclopenta[c]pyrazoles from γ,δ-unsaturated aldehydes, involving one-carbon homologation (Ohira-Bestmann reaction) followed by intramolecular azomethine imine 1,3-dipolar cycloaddition [1]. The method delivers fused pyrazoles bearing both aromatic and aliphatic substituents in good yields with excellent diastereomeric purity. A complementary methodology by Barashkova et al. (2024) provides solvent-directed divergent access to cyclopenta[c]pyrazole scaffolds from 5-iodo-1,2,3-triazoles in a one-pot, cost-efficient procedure [2]. These synthetic advances represent a procurement-relevant differentiation: the cyclopenta[c]pyrazole scaffold can now be accessed with high stereochemical fidelity and operational simplicity that is not equally available for all fused azole analogs (e.g., cyclopenta[d]isoxazoles often require separate synthetic routes with different diastereochemical outcomes, as noted in the Pantyukhin study where isoxazole and pyrazole products were obtained under differing condensation conditions) [3].

Synthesis yield diastereoselectivity Ohira-Bestmann 1,3-dipolar cycloaddition domino reaction

COX-2 Inhibition Potential: In Silico Comparison of Cyclopenta[c]pyrazole vs. Tetrahydroindazole Derivatives

Polo-Cuadrado et al. conducted a comprehensive in silico study comparing tetrahydroindazole and cyclopentanepyrazole (i.e., tetrahydrocyclopenta[c]pyrazole) derivatives as potential COX-2 inhibitors [1]. The study employed molecular docking, molecular dynamics simulations, and free energy calculations to predict binding poses and affinities at the COX-2 active site. The tetrahydrocyclopenta[c]pyrazole scaffold showed favorable predicted binding parameters that were comparable to, and in certain docking poses superior to, the tetrahydroindazole analogs with respect to key active-site residue interactions. Notably, both scaffolds were predicted to engage the COX-2 binding pocket through a distinct interaction network compared to classical diarylheterocycle COX-2 inhibitors (e.g., celecoxib). This in silico head-to-head comparison provides procurement-relevant evidence that the cyclopenta[c]pyrazole scaffold is a viable and potentially differentiated starting point for COX-2 inhibitor development relative to the more extensively studied tetrahydroindazole chemotype.

COX-2 inhibition molecular docking tetrahydroindazole in silico anti-inflammatory

Cyclopenta[c]pyrazole (CAS 250-39-5): High-Impact Application Scenarios Supported by Comparative Evidence


GPCR Biased Agonism Drug Discovery: GPR109a-Targeted Dyslipidemia Programs

The tetrahydrocyclopenta[c]pyrazole scaffold, as demonstrated by MK-0354, enables biased partial agonism at GPR109a that uncouples therapeutic antilipolytic efficacy from dose-limiting vasodilatory flushing [1]. This functional selectivity profile—confirmed in murine models where MK-0354 lowered plasma FFA without inducing vasodilation and blocked nicotinic acid-induced flushing—cannot be achieved with the endogenous full agonist nicotinic acid [1]. Procurement of cyclopenta[c]pyrazole as a core intermediate supports medicinal chemistry efforts aimed at developing next-generation dyslipidemia therapeutics with improved tolerability profiles. The scaffold's synthetic tractability via the Carreira domino method or Barashkova solvent-directed approach further enables rapid analog generation for SAR exploration [2][3].

Cannabinoid Receptor Type 2 (CB2) Selective Ligand Development for Immuno-Oncology and Neuroinflammation

Dihydrothienocyclopenta[c]pyrazole derivatives have demonstrated exceptional CB2 receptor affinity (Ki as low as 1.1 nM) with selectivity ratios up to 485-fold over CB1 [1]. This selectivity window is critical for therapeutic applications where CB1-mediated psychoactive effects must be avoided, including immuno-oncology, chronic pain, and neuroinflammatory disorders. The rigidified tricyclic architecture conferred by the cyclopenta[c]pyrazole core restricts conformational flexibility, optimizing pharmacophoric presentation for CB2 binding pocket complementarity [1]. For procurement teams, the cyclopenta[c]pyrazole scaffold represents a validated entry point into a chemotype with demonstrated industry-standard selectivity that exceeds typical monocyclic pyrazole CB2 ligands.

Antimitotic Agent Discovery: Tubulin-Targeted Anticancer Programs Leveraging a Non-Colchicine Binding Mode

Hexahydrocyclopenta[c]pyrazole derivatives have been shown to bind to tubulin in a mode similar to but not identical to colchicine, as evidenced by tubulin binding assays, KD value evaluation, and computational docking studies [1]. Colchicine-binding competition assays confirmed that the most active compounds bind near, but not at, the colchicine site on tubulin, suggesting a potentially differentiated binding mechanism [1]. While the reported cytotoxic activities against breast and lung cancer cell lines were moderate, this mechanistic differentiation—a binding mode distinct from classical colchicine-site agents—provides a rationale for procuring cyclopenta[c]pyrazole-based intermediates for antimitotic drug discovery, particularly in programs seeking to overcome colchicine-site resistance mutations.

Anti-Inflammatory Drug Design: COX-2 Inhibitor Scaffold Diversification via Computational Prioritization

In silico head-to-head comparison of tetrahydrocyclopenta[c]pyrazole and tetrahydroindazole derivatives as COX-2 inhibitors has validated both scaffolds as viable starting points for anti-inflammatory drug design, with the cyclopenta[c]pyrazole core showing favorable predicted binding parameters and a distinct residue-level interaction profile [1]. This computationally derived differentiation supports procurement of cyclopenta[c]pyrazole intermediates for scaffold-hopping strategies in COX-2 inhibitor programs, particularly when seeking to diversify away from extensively patented diarylheterocycle or tetrahydroindazole chemical space [1].

Quote Request

Request a Quote for Cyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.